4-(Bromomethyl)-1,2-dimethoxybenzene
Overview
Description
4-(Bromomethyl)-1,2-dimethoxybenzene is an organic compound with the molecular formula C9H11BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)-1,2-dimethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1,2-dimethoxybenzene (veratrole) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The methoxy groups can undergo oxidation under strong conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products such as azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Products like quinones or carboxylic acids.
Reduction: The corresponding methyl derivative.
Scientific Research Applications
4-(Bromomethyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution, enabling the study of biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1,2-dimethoxybenzene primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups or modify existing structures. The methoxy groups can also participate in electron-donating interactions, influencing the reactivity of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1,2-dimethoxybenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. It has similar reactivity but different leaving group properties.
4-(Methyl)-1,2-dimethoxybenzene: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
1,2-Dimethoxybenzene (Veratrole): The parent compound without the bromomethyl group, used as a starting material in various syntheses.
Uniqueness
4-(Bromomethyl)-1,2-dimethoxybenzene is unique due to the presence of both electron-donating methoxy groups and the reactive bromomethyl group. This combination allows for selective functionalization and diverse reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-(bromomethyl)-1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPSLMUFDIXDJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447721 | |
Record name | 4-(Bromomethyl)-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21852-32-4 | |
Record name | 4-(Bromomethyl)-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethoxybenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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